2,2,2-Trifluoroethyl dimethylcarbamate
Overview
Description
2,2,2-Trifluoroethyl dimethylcarbamate is an organic compound with the molecular formula C5H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a dimethylcarbamate moiety.
Mechanism of Action
Target of Action
It is known that the compound is used in the trifluoroethylation of indoles , suggesting that indoles could be a potential target.
Mode of Action
2,2,2-Trifluoroethyl dimethylcarbamate interacts with its targets through a process known as trifluoroethylation . This process involves the introduction of a trifluoroethyl group to the target molecule in a fast and efficient reaction under mild conditions with high functional group tolerance .
Biochemical Pathways
The trifluoroethylation process can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
Result of Action
The introduction of a trifluoroethyl group to a target molecule can modify its properties, potentially leading to changes in its function .
Action Environment
It is known that the trifluoroethylation process can occur under mild conditions , suggesting that the compound may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethyl dimethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can affect neurotransmission and has implications for studying neurological processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling. This enhancement can affect various cellular processes, including muscle contraction, memory formation, and other cholinergic functions . Additionally, this compound may impact gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding results in the accumulation of acetylcholine, leading to prolonged cholinergic signaling. The inhibition of acetylcholinesterase by this compound is a key mechanism underlying its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to cumulative effects on cellular function, including potential alterations in cholinergic signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including overstimulation of cholinergic pathways, muscle spasms, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to produce dimethylcarbamic acid and 2,2,2-trifluoroethanol. These metabolites can further participate in various biochemical reactions, including conjugation and excretion . The involvement of specific enzymes, such as esterases, in the hydrolysis of this compound is crucial for its metabolic processing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and distribute throughout various tissues. It may interact with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of this compound in specific tissues can impact its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can localize to specific cellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl dimethylcarbamate typically involves the reaction of dimethylcarbamic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield dimethylcarbamic acid and 2,2,2-trifluoroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields dimethylcarbamic acid and 2,2,2-trifluoroethanol, while substitution reactions can produce a variety of trifluoroethyl-substituted compounds .
Scientific Research Applications
2,2,2-Trifluoroethyl dimethylcarbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those requiring fluorinated functional groups for enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl methylcarbamate
- 2,2,2-Trifluoroethyl ethylcarbamate
- 2,2,2-Trifluoroethyl isopropylcarbamate
Uniqueness
2,2,2-Trifluoroethyl dimethylcarbamate is unique due to its specific combination of a trifluoroethyl group and a dimethylcarbamate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGUXZHFOUZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572356 | |
Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-43-2 | |
Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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